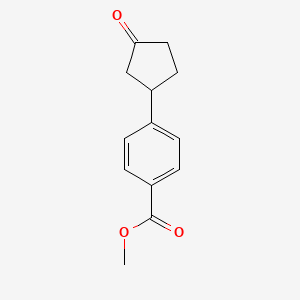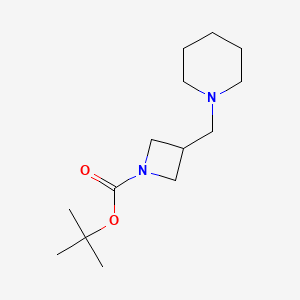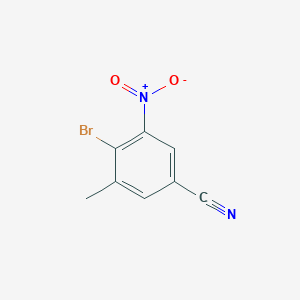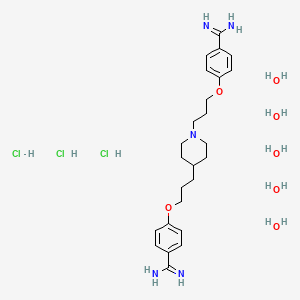
2-Etoxi-4-yodopiridina
Descripción general
Descripción
2-Ethoxy-4-iodopyridine is a chemical compound with the CAS Number: 1363437-55-1 . It has a molecular weight of 249.05 . The IUPAC name for this compound is 2-ethoxy-4-iodopyridine .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-4-iodopyridine is 1S/C7H8INO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Ethoxy-4-iodopyridine is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Mecanismo De Acción
Target of Action
It is known that iodopyridines are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various organic compounds that undergo such reactions.
Mode of Action
2-Ethoxy-4-iodopyridine likely interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide (like iodopyridine) in the presence of a palladium catalyst . The iodine atom in 2-Ethoxy-4-iodopyridine acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-Ethoxy-4-iodopyridine’s action are likely to be diverse, given its role in the synthesis of various organic compounds . The exact effects would depend on the specific compounds that are synthesized as a result of its action.
Action Environment
The action, efficacy, and stability of 2-Ethoxy-4-iodopyridine are likely to be influenced by various environmental factors. These could include the presence of other reactants and catalysts, the temperature and pH of the reaction environment, and the presence of any inhibitors or enhancers .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethoxy-4-iodopyridine in lab experiments include its high reactivity, ease of synthesis, and versatility. However, it is important to note that the compound is highly toxic and requires careful handling. Additionally, it is not widely available, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Ethoxy-4-iodopyridine. One area of interest is the development of new compounds using 2-Ethoxy-4-iodopyridine as a building block. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in various fields, including medicine and materials science. Finally, there is a need for the development of safer and more efficient synthesis methods for 2-Ethoxy-4-iodopyridine.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Etoxi-4-yodopiridina es un bloque de construcción valioso en la síntesis orgánica. Se utiliza para introducir el grupo piridina en moléculas más grandes, que es una estructura central en muchos productos farmacéuticos y agroquímicos. Su átomo de yodo es reactivo y puede usarse para una mayor funcionalización a través de reacciones de acoplamiento cruzado .
Investigación Farmacéutica
En la investigación farmacéutica, this compound sirve como reactivo en la síntesis de varios fármacos. Se destaca particularmente por su papel en la producción de inhibidores de la 15-hidroxiprostaglandina deshidrogenasa dependiente de NAD± humana, una enzima involucrada en el metabolismo de las prostaglandinas . Esto tiene implicaciones para los tratamientos de enfermedades donde los niveles de prostaglandinas son un factor.
Ciencia de los Materiales
La utilidad del compuesto en la ciencia de los materiales proviene de su papel como intermedio en la síntesis de moléculas orgánicas complejas. Su inclusión en polímeros y otros materiales puede impartir propiedades electrónicas deseables debido a la naturaleza rica en electrones del anillo de piridina .
Análisis Químico
This compound se utiliza en el análisis químico como estándar o reactivo. Su estructura y propiedades bien definidas le permiten ser un punto de referencia en técnicas como RMN, HPLC, LC-MS y UPLC, ayudando en la identificación y cuantificación de sustancias .
Bioquímica
En bioquímica, this compound encuentra aplicación en el estudio de vías bioquímicas. Puede actuar como un inhibidor o una sonda para comprender los mecanismos enzimáticos, especialmente en el contexto de estructuras similares a nucleótidos debido a su base de piridina .
Aplicaciones Industriales
A escala industrial, this compound se sintetiza para su uso como intermedio en la producción de varios productos químicos. Su grupo yodo lo convierte en un precursor versátil para compuestos requeridos en grandes cantidades para fines comerciales .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Ethoxy-4-iodopyridine are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-ethoxy-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDPYTPLHCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735437 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363437-55-1 | |
| Record name | 2-Ethoxy-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1509254.png)




![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)

